molecular formula C₃₈H₄₉NO₁₁S B1142705 cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo CAS No. 155913-31-8

cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo

Cat. No.: B1142705
CAS No.: 155913-31-8
M. Wt: 727.86
InChI Key:
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Description

cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate: is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Addition of Side Chains: The complex side chains are added through various coupling reactions, including esterification and etherification, using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and the isoquinoline core play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the isoquinoline core but lacks the complex side chains and methoxy groups.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the isoquinoline structure.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different side chains and functional groups.

Uniqueness

The uniqueness of cis-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate lies in its combination of multiple methoxy groups and a complex isoquinoline core, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and unique characteristics

Properties

CAS No.

155913-31-8

Molecular Formula

C₃₈H₄₉NO₁₁S

Molecular Weight

727.86

Origin of Product

United States

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